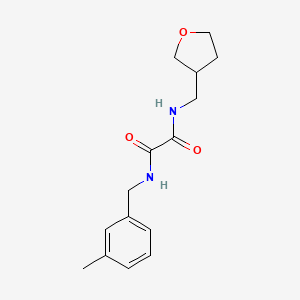![molecular formula C21H17Cl2NO3 B4007386 2-[4-(2,4-dichlorophenoxy)phenyl]-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4007386.png)
2-[4-(2,4-dichlorophenoxy)phenyl]-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
The compound belongs to a class of chemicals that are derivatives of hexahydro-1H-isoindole-1,3(2H)-dione, known for their potential in various synthetic and applied chemistry fields. These compounds, including the specific dione derivative mentioned, are of interest due to their structural uniqueness and potential reactivity, which allows for diverse applications in material science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, closely related to the compound of interest, often involves starting from 3-sulfolene, followed by epoxidation and the opening of the epoxide with nucleophiles to yield various hexahydro-1H-isoindole-1,3(2H)-dione derivatives. Amino and triazole derivatives can be synthesized from the formed products by opening the reaction of the epoxide with sodium azide, while hydroxyl analogues can be obtained from cis-hydroxylation (Tan et al., 2016).
Molecular Structure Analysis
Characterization and analysis of molecular structure are crucial for understanding the reactivity and properties of chemical compounds. Studies involving similar compounds have utilized 1D and 2D NMR spectroscopy to confirm the identity and structural details of synthesized isoindole-1,3-dione derivatives. This approach helps in understanding the correlation between protons and adjacent carbons, which is vital for molecular structure elucidation (Dioukhane et al., 2021).
Scientific Research Applications
Characterization and Structural Analysis
Research on isoindoline derivatives, including compounds with similar structural motifs, emphasizes the importance of characterization and structural analysis . Dioukhane et al. (2021) demonstrated the structural elucidation of an isoindoline-1,3-dione derivative using 1D and 2D NMR spectroscopy, highlighting the critical role of these techniques in confirming chemical identities (Dioukhane et al., 2021).
Synthesis and Crystal Structure
Another area of focus is the synthesis and crystal structure of novel isoindoline compounds. Evecen et al. (2016) synthesized an isoindoline derivative, conducting a comprehensive study including FT-IR, UV–Vis, and X-ray single-crystal determination. Their work contributes to understanding the molecular structure and potential applications of such compounds (Evecen et al., 2016).
Photophysical Properties
Akshaya et al. (2016) focused on the photophysical properties of a novel phthalimide derivative, investigating its solvatochromic behavior and dipole moments in various solvents. This research provides insights into the electronic properties and stability of isoindoline derivatives, which could inform their applications in materials science and optical technologies (Akshaya et al., 2016).
Antimicrobial Screening
The antimicrobial screening of azaimidoxy compounds, including isoindoline-1,3-dione derivatives, was conducted by Jain et al. (2006). Their study explored the potential chemotherapeutic applications of these compounds, indicating a promising direction for developing new antimicrobial agents (Jain et al., 2006).
Synthesis of Derivatives
Finally, research on the synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from various starting materials showcases the chemical versatility and potential for producing diverse derivatives with tailored properties for specific applications. This work underlines the significance of synthetic strategies in expanding the utility of isoindoline derivatives in various scientific fields (Tan et al., 2016).
properties
IUPAC Name |
2-[4-(2,4-dichlorophenoxy)phenyl]-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO3/c1-12-3-2-4-16-19(12)21(26)24(20(16)25)14-6-8-15(9-7-14)27-18-10-5-13(22)11-17(18)23/h2-3,5-12,16,19H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTVDFRFGDGFHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-methoxyphenyl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B4007308.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenyl-N-(1-phenylethyl)propanamide](/img/structure/B4007326.png)
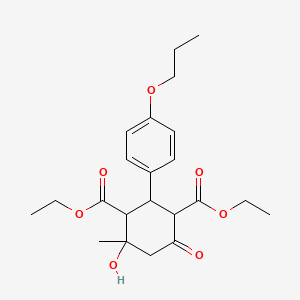
![1-(2-hydroxy-3-{4-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}propyl)-4-piperidinol](/img/structure/B4007343.png)
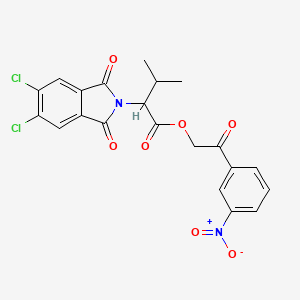
![1-(4-chlorobenzoyl)-4-{3-[(2-furylmethyl)thio]-4-nitrophenyl}piperazine](/img/structure/B4007353.png)
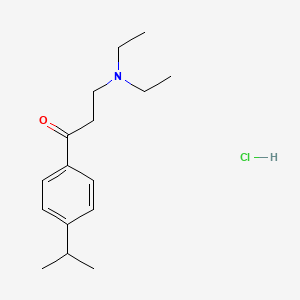
![5-(3-nitrophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4007365.png)
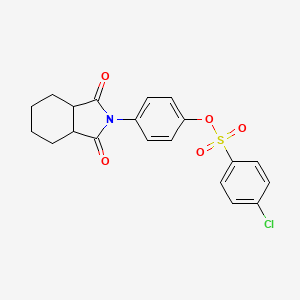
![4-chloro-N-(2-fluorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4007374.png)
![2-(4-methylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4007378.png)
![3-[benzyl(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4007391.png)
